MFCD00417283
Description
MFCD00417283 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. Compounds in this class often exhibit unique electronic and steric properties, making them valuable in asymmetric synthesis and industrial processes. Based on analogous MDL entries (e.g., MFCD00039227, MFCD10697534), this compound likely contains a trifluoromethyl or aromatic substituent, contributing to its thermal stability and reactivity .
Properties
Molecular Formula |
C15H22N4OS |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5,6-dimethyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H22N4OS/c1-11-12(2)21-15-13(11)14(17-10-18-15)16-4-3-5-19-6-8-20-9-7-19/h10H,3-9H2,1-2H3,(H,16,17,18) |
InChI Key |
JJLZBZQYWNMQDO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NCCCN3CCOCC3)C |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCCN3CCOCC3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
Notes:
- CAS 1533-03-5 : Shares a nearly identical molecular formula and trifluoromethyl-ketone backbone with this compound, indicating high structural overlap. Its applications in Suzuki-Miyaura coupling reactions highlight its utility in cross-coupling catalysis .
- CAS 905306-69-6 : While smaller in molecular weight, its pyridine-methoxy structure offers comparable electron-withdrawing effects, enhancing catalytic activity in palladium-mediated reactions .
Comparison with Functionally Similar Compounds
Functionally similar compounds serve analogous roles in catalysis or medicinal chemistry despite structural differences.
Table 2: Functional Comparison
Key Findings :
- CAS 1046861-20-4 : A boronic acid derivative with high synthetic accessibility (score 2.07), used in cross-coupling reactions. Its water solubility contrasts with this compound’s organic solvent compatibility, affecting industrial scalability .
- CAS 1761-61-1 (MFCD00003330) : A brominated aromatic compound with high yield (98%) in imidazole synthesis, demonstrating the importance of halogen substituents in directing regioselectivity, a feature relevant to this compound’s design .
Research Findings and Property Analysis
Solubility and Bioavailability
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